molecular formula C10H21NO B13637001 3-(Heptyloxy)azetidine

3-(Heptyloxy)azetidine

Cat. No.: B13637001
M. Wt: 171.28 g/mol
InChI Key: RFPSBFFYQOHZRL-UHFFFAOYSA-N
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Description

3-(Heptyloxy)azetidine: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The heptyloxy substituent at the third position of the azetidine ring further modifies its chemical properties, making it a compound of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.

Another method involves the use of potassium carbonate (K2CO3) as a base in a solvent system of acetonitrile and methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptyloxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.

Scientific Research Applications

3-(Heptyloxy)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The heptyloxy substituent can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in polymerization or as a pharmaceutical intermediate .

Comparison with Similar Compounds

    Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.

    Oxetane: A four-membered oxygen-containing heterocycle with different reactivity due to the presence of oxygen.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.

Uniqueness: 3-(Heptyloxy)azetidine is unique due to its specific ring structure and the presence of the heptyloxy substituent. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-heptoxyazetidine

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-12-10-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

RFPSBFFYQOHZRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1CNC1

Origin of Product

United States

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